4,5-Difluoro-3-ethoxythiophenol can be synthesized through various chemical reactions involving thiophenol derivatives and fluorinated reagents. This compound falls under the broader category of substituted thiophenols, which are known for their diverse reactivity and utility in synthetic organic chemistry.
The synthesis of 4,5-Difluoro-3-ethoxythiophenol typically involves several key steps:
The molecular structure of 4,5-Difluoro-3-ethoxythiophenol can be described as follows:
The presence of fluorine atoms significantly influences the electronic properties of the molecule, enhancing its reactivity in electrophilic substitution reactions while also affecting its physical properties such as solubility and boiling point.
4,5-Difluoro-3-ethoxythiophenol participates in several important chemical reactions:
The reaction conditions (temperature, solvent choice, and concentration) need to be optimized based on the desired product and yield.
The mechanism of action for 4,5-Difluoro-3-ethoxythiophenol primarily revolves around its reactivity as an electrophile or nucleophile in organic synthesis:
The physical and chemical properties of 4,5-Difluoro-3-ethoxythiophenol include:
These properties are critical for determining suitable applications and handling procedures in laboratory settings.
4,5-Difluoro-3-ethoxythiophenol has several scientific applications:
Nucleophilic aromatic substitution (SNAr) provides a fundamental pathway for introducing fluorine and alkoxy groups onto electron-deficient thiophenol scaffolds. The synthesis of 4,5-difluoro-3-ethoxythiophenol typically commences with a halogenated precursor such as 3,4,5-trichloronitrobenzene, where nitro-group activation facilitates sequential displacement. Fluorination employs anhydrous potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) at elevated temperatures (120–160°C). Crucially, crown ether catalysts like 18-crown-6 enhance fluoride nucleophilicity by complexing alkali metal cations, achieving >85% conversion for the first fluorine installation [6].
Ethoxylation follows fluorination via alkali-metal-driven substitution. Sodium ethoxide (NaOEt) or potassium ethoxide (KOEt) in ethanol or tetrahydrofuran displaces the remaining ortho-chloride at 60–80°C. Chemoselectivity arises from the superior leaving-group ability of chloride versus fluoride and the steric accessibility of the C3 position. For substrates bearing multiple halogens, sequential addition protocols prevent di-ethoxylation byproducts.
Table 1: Nucleophilic Substitution Conditions for Key Intermediates
Target Group | Reagent | Solvent | Temperature (°C) | Catalyst/Additive | Yield Range (%) |
---|---|---|---|---|---|
Fluorine | KF/CsF | DMF | 140–160 | 18-crown-6 | 80–88 |
Fluorine | KF | Sulfolane | 180 | Tetrabutylammonium bromide | 75–82 |
Ethoxy | NaOEt | Ethanol | 70 | None | 85–92 |
Ethoxy | KOEt | THF | 65 | 15-crown-5 | 88–94 |
Final thiol group installation employs thiocarbonyl transfer via sodium p-methoxythiophenolate or thiourea, followed by acidic hydrolysis—avoiding reduction of fluorine substituents [6].
A convergent strategy leverages organomagnesium intermediates to assemble the difluoroethoxy-thiophenol core. The synthesis initiates with 3-bromo-4,5-difluorophenol, where magnesium insertion in tetrahydrofuran generates the arylmagnesium bromide in situ. Critical exclusion of water (<50 ppm) prevents proto-decomposition, with iodine or 1,2-dibromoethane facilitating initiation [3] [5].
This Grignard reagent undergoes transmetalation with trialkylborates, typically B(OMe)₃ or B(OiPr)₃, at −78°C to 0°C, yielding arylboronic ester intermediates. Subsequent one-pot ethoxylation exploits copper(I)-catalyzed coupling (e.g., CuI, 5–10 mol%) with iodoethane in the presence of base (K₂CO₃), achieving C-O bond formation without competing β-hydride elimination [4].
Table 2: Performance of Boron Intermediates in Ethoxylation
Grignard Precursor | Trialkylborate | Copper Catalyst | Ethylating Agent | Overall Yield (%) |
---|---|---|---|---|
3-Br-4,5-F₂C₆H₂OMgBr | B(OMe)₃ | CuI | EtI | 68 |
3-Br-4,5-F₂C₆H₂OMgBr | B(OiPr)₃ | CuBr•SMe₂ | EtOTf | 72 |
3-I-4,5-F₂C₆H₂OMgI | B(OMe)₃ | CuTc | EtBr | 65 |
Thiolation concludes the sequence via borane reduction of the phenol moiety to thiophenol (BH₃•THF, then P₂S₅) or Pd-catalyzed thiol introduction (Pd₂(dba)₃/Xantphos with NaSH) [4]. Continuous-flow reactors enhance reproducibility by minimizing exotherm risks during Grignard formation [4].
Photoredox catalysis enables C–H functionalization under mild conditions, circumventing prefunctionalized substrates. For 4,5-difluoro-3-ethoxythiophenol synthesis, deuteron-coupled electron transfer (DCET) principles apply: irradiation of thiophenol precursors (e.g., 4,5-difluoro-3-ethoxybenzoic acid) with visible light (450 nm) in the presence of an iridium(III) or acridinium photocatalyst (e.g., [Ir(ppy)₃], Mes-Acr⁺) and D₂O triggers decarboxylative deuteration. This method installs deuterium at the thiol position with >95% isotopic purity but adapts to protonation using H₂O [4].
Selective C–F bond retention is paramount. Electron-rich acridinium catalysts (E₁/₂ = +2.1 V vs. SCE) oxidize carboxylates to carboxyl radicals, which fragment to aryl radicals without attacking C–F bonds. Copper thiophenolate (CuSC₆H₃F₂OEt) then mediates aryl radical quenching to form the C–S bond. Key advantages include:
Table 3: Photocatalyst Performance in Decarboxylative Thiolation
Photocatalyst | Light Source | Additive | Conversion (%) | Thiol Yield (%) |
---|---|---|---|---|
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 450 nm LED | CuTC, DIPEA | 98 | 89 |
Mes-Acr⁺ | Blue CFL | CuSC₆H₅, Na₂CO₃ | 95 | 82 |
4CzIPN | 456 nm laser | (PhS)₂ | 90 | 78 |
Ethoxy group introduction occurs via two pathways: alkylation of phenolate anions or arylation of ethoxide with aryl halides.
Alkylation employs 3,4,5-trifluorophenol and sodium hydride/ethanol in dimethylformamide at 100°C. Advantages include:
Limitations involve over-alkylation at adjacent fluorines if stoichiometry is imprecise. Solvent choice proves critical: dimethylformamide suppresses ether formation (<2%), whereas tetrahydrofuran increases byproducts to 15% [6].
Arylation uses Ullmann-type coupling: 3,5-difluoro-4-bromophenol, copper(I) iodide (10 mol%), 1,10-phenanthroline ligand, and sodium ethoxide in toluene at 110°C. Benefits include:
Drawbacks encompass:
Table 4: Alkylation vs. Arylation for Ethoxy Installation
Parameter | Alkylation Route | Arylation Route |
---|---|---|
Starting Material | 3,4,5-Trifluorophenol | 1-Bromo-3,5-difluoro-4-hydroxybenzene |
Reagent | NaOEt | NaOEt/CuI |
Solvent | Dimethylformamide | Toluene |
Temperature | 100°C | 110°C |
Yield | 90–93% | 70–75% |
Byproducts | <5% Dialkylated species | 10% Biaryl ethers |
Thiol Compatibility | Requires disulfide protection | Compatible with free thiol |
Protecting groups ensure fluorination reagents selectively modify target sites without compromising ethoxy or thiol functions. Key strategies include:
Thioester Protection (-SC(O)CH₃): Acetylation of thiophenol using acetic anhydride/pyridine precedes fluorination. The electron-withdrawing carbonyl stabilizes sulfur against oxidation or nucleophilic attack during KF/dimethylformamide treatment (140°C). Post-fluorination, methanolysis (K₂CO₃/MeOH) regenerates thiophenol quantitatively [1] [6].
Disulfide Protection (-S-S-): Iodine oxidation forms the dimeric disulfide, shielding sulfur from electrophilic fluorination agents (e.g., Selectfluor®). Reduction post-fluorination employs zinc/acetic acid or sodium borohydride. This approach tolerates harsh fluorination conditions (e.g., AgF₂/chloroform) but requires stoichiometric reductants [7].
Pseudothioester Protection (-SC₆H₄OMe): p-Methoxythiophenolate (from Liebeskind–Srogl coupling) resists hydrolysis below pH 10. Fluorination proceeds at 80°C in acetonitrile with cesium fluoride, followed by acidic cleavage (trifluoroacetic acid) to liberate thiophenol. This method prevents deethoxyfluorination side reactions seen with thioacetates [1].
Table 5: Protecting Group Stability Under Fluorination Conditions
Protecting Group | Fluorination Reagent | Temperature (°C) | Deprotection Method | Thiol Recovery Yield (%) |
---|---|---|---|---|
-SC(O)CH₃ | KF | 140 | K₂CO₃/MeOH | 95 |
-S-S- | AgF₂ | 25 | Zn/HOAc | 90 |
-SC₆H₄OMe | CsF | 80 | CF₃COOH | 98 |
-SPh | NFSI | 60 | H₃O⁺/heat | 85 |
Optimal protection hinges on fluorination electrophilicity: disulfides suit electrophilic fluorination, while thioesters accommodate nucleophilic pathways [1] [7].
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